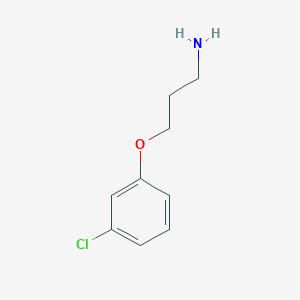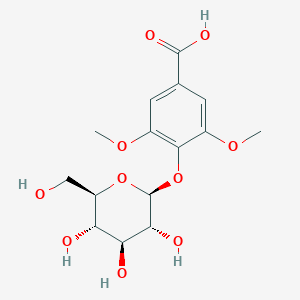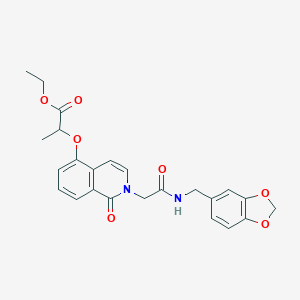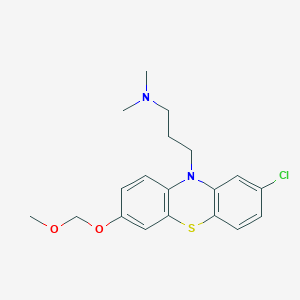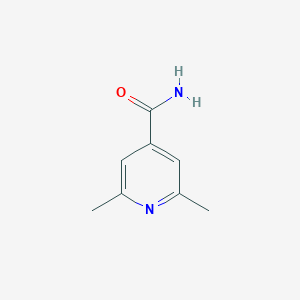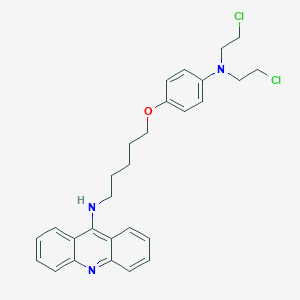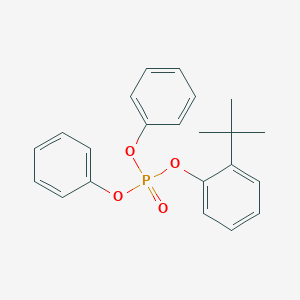
三苯基膦-d15
描述
Triphenylphosphine-d15 is a deuterated version of triphenylphosphine, where the hydrogen atoms in the phenyl rings are replaced with deuterium. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling, which helps in studying reaction mechanisms and molecular structures. The molecular formula of triphenylphosphine-d15 is (C6D5)3P, and it has a molecular weight of 277.38 g/mol .
科学研究应用
Triphenylphosphine-d15 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its deuterated form helps in studying reaction mechanisms using NMR spectroscopy.
Biology: It is used in the synthesis of biologically active molecules and in studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
Target of Action
Triphenylphosphine-d15, also known as Tri(phenyl-d5)phosphine, is a stable isotope with a molecular weight of 277.38 Triphenylphosphine, a related compound, is known to interact with various chemical entities in organic reactions .
Mode of Action
Triphenylphosphine-d15 interacts with its targets through a variety of chemical reactions. For instance, it has been employed in a mechanistic study of cis-bis(silylmethyl)platinum(II) complexes . In the context of organic synthesis, triphenylphosphine is known to participate in several name reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . These reactions involve the transfer of phosphorus, which can lead to significant changes in the target molecules.
Biochemical Pathways
Triphenylphosphine is known to participate in various organic reactions that can potentially influence multiple biochemical pathways . For example, in the Mitsunobu Reaction, it is used to invert the stereochemistry of alcohols, which could impact the structure and function of biomolecules .
Result of Action
The compound’s involvement in various organic reactions suggests that it could induce significant molecular transformations .
Action Environment
The action, efficacy, and stability of Triphenylphosphine-d15 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound’s boiling point is 377 °C , indicating that it is stable under normal environmental conditions but can undergo phase change at high temperatures.
生化分析
Biochemical Properties
Triphenylphosphine-d15 plays a significant role in biochemical reactions. It is often used as a reagent in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols . Furthermore, it can be used to facilitate through-space charge transfer excited states, enhancing the intersystem crossing process to boost room temperature phosphorescence performance .
Cellular Effects
Triphenylphosphine-d15 can influence various types of cells and cellular processes. It has been found to have a strong binding affinity to the mitochondrial membrane . This allows it to detect or influence processes within the mitochondrial matrix directly . It can also behave as a prodrug, which is activated by release from the Triphenylphosphine group either using an internal or external instruction .
Molecular Mechanism
At the molecular level, Triphenylphosphine-d15 exerts its effects through several mechanisms. It can mediate metal-free, intermolecular, reductive amination between nitroarenes and boronic acids at ambient temperature under visible-light irradiation without any photocatalyst . This process involves a wide range of nitroarenes undergoing C-N coupling with aryl-/alkylboronic acids, providing high yields .
Temporal Effects in Laboratory Settings
The effects of Triphenylphosphine-d15 can change over time in laboratory settings. For instance, it has been observed that the phosphorescence quantum yields and lifetimes of Triphenylphosphine salts can be enhanced simultaneously . This advancement lays the groundwork for developing high-performance organic room temperature phosphorescence materials .
Metabolic Pathways
Triphenylphosphine-d15 is involved in several metabolic pathways. It has been found to modulate the disturbance of the tryptophan-kynurenine pathway and inflammatory activation . It also alleviates abnormalities of amino acid metabolism, energy metabolism, lipid metabolism, and gut microbiota-derived metabolites .
Transport and Distribution
Triphenylphosphine-d15 can be transported and distributed within cells and tissues. It is physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . Once in the mitochondria, the TPP conjugate can detect or influence processes within the mitochondrial matrix directly .
Subcellular Localization
The subcellular localization of Triphenylphosphine-d15 is primarily in the mitochondria due to its strong binding affinity to the mitochondrial membrane . This localization allows it to detect or influence processes within the mitochondrial matrix directly
准备方法
Synthetic Routes and Reaction Conditions: Triphenylphosphine-d15 can be synthesized by reacting deuterated benzene (C6D6) with phosphorus trichloride (PCl3) in the presence of a base such as sodium or potassium. The reaction typically proceeds as follows: [ 3C_6D_6 + PCl_3 + 6Na \rightarrow (C_6D_5)_3P + 6NaCl ]
Industrial Production Methods: In an industrial setting, the synthesis of triphenylphosphine-d15 involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include the use of deuterated solvents and reagents to maintain the isotopic purity of the final product .
化学反应分析
Types of Reactions: Triphenylphosphine-d15 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to triphenylphosphine oxide-d15 using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: It can undergo substitution reactions where the phosphorus atom forms bonds with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides
Major Products:
Oxidation: Triphenylphosphine oxide-d15
Reduction: Various reduced organic compounds
Substitution: Phosphonium salts
相似化合物的比较
- Triphenylphosphine
- Tris(pentafluorophenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(o-tolyl)phosphine
Comparison: Triphenylphosphine-d15 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms. Compared to its non-deuterated counterpart, triphenylphosphine, the deuterated version provides clearer and more distinct NMR signals. Other similar compounds, such as tris(pentafluorophenyl)phosphine, have different substituents on the phenyl rings, which can affect their reactivity and applications in catalysis and coordination chemistry .
属性
IUPAC Name |
tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452728 | |
| Record name | Triphenylphosphine-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24762-44-5 | |
| Record name | Triphenylphosphine-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24762-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Triphenylphosphine-d15 in phosphorylation reactions, according to the research?
A1: The research paper utilizes Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 as a reagent. While the specific role of the deuterium labeling (d15) is not explicitly discussed, the Triphenylphosphine portion of the molecule plays a crucial role in forming the key intermediate, S,S-di-2-pyridyl methanedithiolophosphonate. This intermediate is generated by reacting methanephosphonic acid with Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 in anhydrous pyridine []. This intermediate is crucial for the subsequent phosphorylation reactions via oxidation-reduction condensation.
Q2: Can you elaborate on the significance of the intermediate formed with Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 in this research?
A2: The intermediate, S,S-di-2-pyridyl methanedithiolophosphonate, is significant for two main reasons. First, its formation is quite rapid under the reaction conditions described in the study []. This rapid formation makes it a valuable intermediate for practical applications of this phosphorylation method. Second, the intermediate exhibits stability in the reaction solution, allowing for its storage and subsequent use in synthesizing various nucleotides []. This stability simplifies the overall synthesis procedure and expands the potential applications of this phosphorylation strategy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)

